Sevoflurane
Overview
Description
Sevoflurane is a sweet-smelling, nonflammable, highly fluorinated methyl isopropyl ether used as an inhalational anesthetic for the induction and maintenance of general anesthesia. It is one of the most commonly used volatile anesthetic agents, particularly for outpatient anesthesia across all ages, as well as in veterinary medicine . This compound is known for its rapid onset and offset, making it a preferred choice in modern anesthesia practice .
Mechanism of Action
Target of Action
Sevoflurane, a commonly used anesthetic in surgery, primarily targets the gamma-aminobutyric acid (GABA) receptors and NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome . GABA receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system, while NLRP3 inflammasome is a multiprotein intracellular complex that detects pathogenic microorganisms and stressors, and subsequently initiates inflammation .
Mode of Action
This compound interacts with its targets to induce muscle relaxation and reduce sensitivity by altering tissue excitability . It strongly increases GABAergic inhibition while decreasing glutamatergic NMDA activity . This interaction with GABA receptors induces overexcitability and subsequent inflow of extracellular calcium ions, causing neurotoxicity and long-term cognitive impairment .
Biochemical Pathways
This compound affects several biochemical pathways. It induces neuronal apoptosis in the immature brain mostly by initiating the intrinsic pathway . It also produces anesthetic effects through signaling pathways such as immune inflammatory response, neuronal differentiation, and maintenance of the blood-brain barrier . Moreover, this compound has been found to inhibit the expression of insulin-like growth factor 1 (IGF-1) protein in glioma, thereby promoting the expression of related proteins downstream of apoptosis, and inhibiting the PI3K/AKT signaling pathway in glioma cells .
Pharmacokinetics
This compound is a volatile, non-flammable compound with a low solubility profile and blood/gas partition coefficient . It has a rapid onset of action due to its low blood-gas solubility . The minimum alveolar concentration (MAC) of this compound is 2.05%. Two to 5% of the drug taken up is metabolised by the liver .
Result of Action
The molecular and cellular effects of this compound’s action include a notable reduction of spike discharge in cerebellar granule cells (GrCs) following repetitive activation by excitatory mossy fibers (mfs) . Unexpectedly, this compound alters GrCs intrinsic excitability promoting action potential generation . This compound also alters neurotransmission, impairs neurogenesis, induces neurodegeneration, and affects neurocognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the gastrointestinal microbiota has been proven to be a key neuroinflammation modulator, possibly by recruiting monocytes into the brain and/or modulating the stress response via the regulation of the activity of the hypothalamic–pituitary–adrenal axis . Moreover, the duration and frequency of exposure to this compound can significantly affect its impact. Short or single exposure to this compound has a weak effect on cognitive function, while long or repeated exposure may cause cognitive dysfunction .
Biochemical Analysis
Biochemical Properties
Sevoflurane interacts with several proteins and enzymes in the body. It has been shown to affect the function of ion channels, G-protein coupled receptors, and enzymes involved in signal transduction .
Cellular Effects
This compound has a profound impact on cellular function. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce the local alveolar inflammatory response in patients undergoing lung resection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It has been shown to bind to specific sites on proteins, leading to changes in their conformation and function . This can result in the inhibition or activation of enzymes, alterations in ion channel function, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While the compound is stable under normal conditions, it can undergo degradation over time, leading to the formation of potentially toxic degradation products . Long-term exposure to this compound can also have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary depending on the dosage used. In animal models, low doses of this compound have been shown to have protective effects, while high doses can lead to toxic effects .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 enzymes. The primary metabolite of this compound is hexafluoroisopropanol (HFIP), which is then conjugated with glucuronic acid and excreted in the urine .
Transport and Distribution
This compound is highly lipophilic, which allows it to easily cross cell membranes and distribute throughout the body. It is carried in the blood bound to plasma proteins and is taken up by tissues in proportion to their blood flow and lipid solubility .
Subcellular Localization
Within cells, this compound is thought to localize to the cell membrane, where it can interact with membrane proteins and lipids. It can also penetrate into the cell and interact with intracellular proteins and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sevoflurane is typically synthesized from chlorosevo ether using fluorinating agents such as potassium fluoride dihydrate in the presence of a phase transfer catalyst or potassium fluoride in the presence of a complexing solvent . The reaction conditions are crucial as the quality of the potassium fluoride directly affects the selectivity and yield of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by combining chlorosevo ether, a nucleophilic fluoride reagent, and a solvent comprising this compound to form an initial reaction mixture. This mixture is then reacted to form additional this compound . The process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sevoflurane primarily undergoes fluorination reactions during its synthesis. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The most common reagents used in the synthesis of this compound are potassium fluoride and chlorosevo ether . The reactions are typically carried out in the presence of a phase transfer catalyst or a complexing solvent to enhance the efficiency of the fluorination process .
Major Products Formed: The primary product formed from the fluorination of chlorosevo ether is this compound itself. By-products may include hexafluoroisopropanol and other fluorinated compounds, depending on the reaction conditions .
Scientific Research Applications
Sevoflurane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound for studying the properties and reactions of fluorinated ethers. Its stability and reactivity make it an ideal candidate for various experimental studies .
Biology: this compound is used in biological research to study its effects on cellular and molecular processes. It has been shown to interact with nicotinic acetylcholine receptors and modulate gamma-amino butyric acid and glycine receptors .
Medicine: In medicine, this compound is widely used as an inhalational anesthetic for surgical procedures. It is preferred for its rapid onset and offset, minimal airway irritation, and excellent safety profile . Research has also explored its potential effects on neurological conditions such as Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of other fluorinated compounds and as a reference standard for quality control in the manufacturing of anesthetic agents .
Comparison with Similar Compounds
- Isoflurane
- Desflurane
- Halothane
- Enflurane
Sevoflurane’s unique combination of rapid onset, minimal airway irritation, and excellent safety profile makes it a preferred choice among volatile anesthetics.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYYRMXOJXZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
Record name | SEVOFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046614 | |
Record name | Sevoflurane | |
Source | EPA DSSTox | |
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Molecular Weight |
200.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS LIQUID. | |
Record name | Sevoflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |
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Record name | SEVOFLURANE | |
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Boiling Point |
58.1-58.2 °C at 751 mm Hg; 585.5 °C at 760 mm Hg, 58.5 °C | |
Record name | Sevoflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01236 | |
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Record name | Sevoflurane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SEVOFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Very slightly soluble, 1.48e+00 g/L | |
Record name | Sevoflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01236 | |
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Record name | Sevoflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1505 at 25 °C/D, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 | |
Record name | Sevoflurane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SEVOFLURANE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
VP: 200 torr at 25 °C; 160 torr, 193 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21 | |
Record name | Sevoflurane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SEVOFLURANE | |
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Mechanism of Action |
The precise mechanism of action of sevoflurane has not been fully elucidated. Like other halogenated inhalational anesthetics, sevoflurane induces anesthesia by binding to ligand-gated ion channels and blocking CNS neurotransmission. It has been suggested that inhaled anesthetics enhance inhibitory postsynaptic channel activity by binding GABAA and glycine receptors, and inhibit excitatory synaptic channel activity by binding nicotinic acetylcholine, serotonin, and glutamate receptors. Sevoflurane has an effect on several ionic currents, including the hyperpolarisation-activated cation current (If), the T-type and L-type Ca2+ currents (ICa, T and ICa, L), the slowly activating delayed rectifier K+ currents (IKs), and the Na+/Ca2+ exchange current (INCX). This ability to modulate ion channel activity can also regulate cardiac excitability and contractility., Sevoflurane is widely used as a volatile anesthetic in clinical practice. However, its mechanism is still unclear. ...It has been reported that voltage-gated sodium channels have important roles in anesthetic mechanisms. Much attention has been paid to the effects of sevoflurane on voltage-dependent sodium channels. To elucidate this, /investigators/ examined the effects of sevoflurane on Na(v) 1.8, Na(v) 1.4, and Na(v) 1.7 expressed in Xenopus oocytes. The effects of sevoflurane on Na(v) 1.8, Na(v) 1.4, and Na(v) 1.7 sodium channels were studied by an electrophysiology method using whole-cell, two-electrode voltage-clamp techniques in Xenopus oocytes. Sevoflurane at 1.0 mM inhibited the voltage-gated sodium channels Na(v)1.8, Na(v)1.4, and Na(v)1.7, but sevoflurane (0.5 mM) had little effect. This inhibitory effect of 1 mM sevoflurane was completely abolished by pretreatment with protein kinase C (PKC) inhibitor, bisindolylmaleimide I. Sevoflurane appears to have inhibitory effects on Na(v)1.8, Na(v)1.4, and Na(v) 1.7 by PKC pathways. However, these sodium channels might not be related to the clinical anesthetic effects of sevoflurane., Sevoflurane has been demonstrated to vasodilate the feto-placental vasculature. /Investigators/ aimed to determine the contribution of modulation of potassium and calcium channel function to the vasodilatory effect of sevoflurane in isolated human chorionic plate arterial rings. Quadruplicate ex vivo human chorionic plate arterial rings were used in all studies. Series 1 and 2 examined the role of the K+ channel in sevoflurane-mediated vasodilation. Separate experiments examined whether tetraethylammonium, which blocks large conductance calcium activated K+ (KCa++) channels (Series 1A+B) or glibenclamide, which blocks the ATP sensitive K+ (KATP) channel (Series 2), modulated sevoflurane-mediated vasodilation. Series 3 - 5 examined the role of the Ca++ channel in sevoflurane induced vasodilation. Separate experiments examined whether verapamil, which blocks the sarcolemmal voltage-operated Ca++ channel (Series 3), SK&F 96365 an inhibitor of sarcolemmal voltage-independent Ca++ channels (Series 4A+B), or ryanodine an inhibitor of the sarcoplasmic reticulum Ca++ channel (Series 5A+B), modulated sevoflurane-mediated vasodilation. Sevoflurane produced dose dependent vasodilatation of chorionic plate arterial rings in all studies. Prior blockade of the KCa++ and KATP channels augmented the vasodilator effects of sevoflurane. Furthermore, exposure of rings to sevoflurane in advance of TEA occluded the effects of TEA. Taken together, these findings suggest that sevoflurane blocks K+ channels. Blockade of the voltage-operated Ca++channels inhibited the vasodilator effects of sevoflurane. In contrast, blockade of the voltage-independent and sarcoplasmic reticulum Ca++channels did not alter sevoflurane vasodilation. Sevoflurane appears to block chorionic arterial KCa++ and KATP channels. Sevoflurane also blocks voltage-operated calcium channels, and exerts a net vasodilatory effect in the in vitro feto-placental circulation., Administration of sevoflurane at the onset of reperfusion has been confirmed to provide a cerebral protection. However, little is known about the mechanism. In this study, /investigators/ tested the hypothesis that sevoflurane postconditioning induces neuroprotection through the up-regulation hypoxia inducible factor-1 alpha (HIF-1 alpha) and heme oxygenase-1 (HO-1) involving phosphatidylinositol-3-kinase (PI3K)/Akt pathway. In the first experiment, male Sprague-Dawley rats were subjected to focal cerebral ischemia. Postconditioning was performed by exposure to 2.5% sevoflurane immediately at the onset of reperfusion. The mRNA and protein expression of HIF-1 alpha and its target gene, HO-1, intact neurons and the activity of caspase-3 was evaluated at 6, 24 and 72 hr after reperfusion. In the second experiment, ... the relationship between PI3K/Akt pathway and the expression of HIF-1alpha and HO-1 in the neuroprotection induced by sevoflurane /was investigated/. Cerebral infarct volume, apoptotic neuron and the expression of HIF-1alpha, HO-1 and p-Akt were evaluated at 24hr after reperfusion. Compared with the control group, sevoflurane postconditiong significantly ameliorated neuronal injury, up-regulated mRNA and protein levels of HIF-1 alpha and HO-1, inhibited the activity of caspase-3, and decreased the number of TUNEL-positive cells and infarct sizes. However, the selective PI3K inhibitor, wortmannin not only partly eliminated the neuroprotection of sevoflurane as shown by reducing infarct size and apoptotic neuronal cells, but also reversed the elevation of HIF-1 alpha, HO-1 and p-Akt expression in the ischemic penumbra induced by sevoflurane. Therefore, /the/ data demonstrates that the cerebral protection from sevoflurane postconditioning is partly mediated by PI3K/Akt pathway via the up-regulation of HIF-1 alpha and HO-1., Sevoflurane is widely used for anesthesia, and is commonly used together with opioids in clinical practice. However, the effects of sevoflurane on mu-opioid receptor (uOR) functions is still unclear. In this study, the effects of sevoflurane on uOR functions were analyzed by using Xenopus oocytes expressing a uOR fused to chimeric G alpha protein G(qi5) (uOR-G(qi5)). Sevoflurane by itself did not elicit any currents in oocytes expressing uOR-G(qi5), whereas sevoflurane inhibited the [D-Ala(2),N-Me-Phe(4),Gly(5)-ol]-enkephalin (DAMGO)-induced Cl(-) currents at clinically used concentrations. Sevoflurane did not affect the Cl(-) currents induced by AlF(4)(-), which directly led to activation of G proteins. The inhibitory effects of sevoflurane on the DAMGO-induced currents were not observed in oocytes pretreated with the protein kinase C (PKC) inhibitor GF109203X. These findings suggest that sevoflurane would inhibit uOR function. Further, the mechanism of inhibition by sevoflurane would be mediated by PKC., For more Mechanism of Action (Complete) data for Sevoflurane (9 total), please visit the HSDB record page. | |
Record name | Sevoflurane | |
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Color/Form |
Liquid | |
CAS No. |
28523-86-6 | |
Record name | Sevoflurane | |
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Record name | Sevoflurane [USAN:USP:INN:BAN:JAN] | |
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Record name | Sevoflurane | |
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Record name | 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | |
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Record name | SEVOFLURANE | |
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Record name | Sevoflurane | |
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Melting Point |
< 25 °C | |
Record name | Sevoflurane | |
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Record name | Sevoflurane | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.